Lobeglitazone sulfate
Overview
Description
Lobeglitazone sulfate is an antidiabetic drug belonging to the thiazolidinedione class. It is primarily used to manage type 2 diabetes mellitus by improving insulin sensitivity. This compound functions as an agonist for both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma, which are nuclear receptors involved in the regulation of glucose and lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lobeglitazone sulfate involves multiple steps, starting from the preparation of the thiazolidinedione core. The key steps include:
Formation of the Thiazolidinedione Core: This is achieved by reacting a suitable thiazolidine derivative with chloroacetic acid under basic conditions.
Introduction of the Pyrimidine Moiety: The thiazolidinedione core is then coupled with a pyrimidine derivative through a nucleophilic substitution reaction.
Final Coupling and Sulfation: The intermediate product is further reacted with an appropriate benzylamine derivative, followed by sulfation to yield this compound
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Utilizing high-efficiency reactors and continuous flow systems to maintain consistent reaction conditions.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Conducting rigorous quality control tests to ensure the product meets pharmaceutical standards
Chemical Reactions Analysis
Types of Reactions: Lobeglitazone sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can modify the pyrimidine or benzylamine moieties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted pyrimidine or benzylamine derivatives .
Scientific Research Applications
Lobeglitazone sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study thiazolidinedione chemistry and its derivatives.
Biology: Investigated for its effects on cellular metabolism and gene expression related to glucose and lipid metabolism.
Medicine: Extensively studied for its therapeutic potential in managing type 2 diabetes mellitus and its secondary effects on cardiovascular health.
Industry: Utilized in the development of new antidiabetic drugs and formulations
Mechanism of Action
Lobeglitazone sulfate acts as an insulin sensitizer by binding and activating peroxisome proliferator-activated receptor gamma within fat cells. This activation promotes the binding of insulin at fat cells, thereby reducing blood sugar levels, lowering hemoglobin A1C levels, and improving lipid and liver profiles. The molecular targets include peroxisome proliferator-activated receptor gamma and peroxisome proliferator-activated receptor alpha, which regulate genes involved in glucose and lipid metabolism .
Comparison with Similar Compounds
Lobeglitazone sulfate is compared with other thiazolidinediones such as pioglitazone and rosiglitazone:
Pioglitazone: Similar glycemic efficacy but requires a higher dose compared to this compound.
Rosiglitazone: Also improves insulin sensitivity but has been restricted due to cardiovascular risks.
Troglitazone: The first thiazolidinedione approved for type 2 diabetes treatment but was withdrawn due to hepatotoxicity.
This compound stands out due to its lower effective dose and favorable safety profile, making it a promising alternative in the thiazolidinedione class .
Properties
CAS No. |
763108-62-9 |
---|---|
Molecular Formula |
C24H26N4O9S2 |
Molecular Weight |
578.6 g/mol |
IUPAC Name |
5-[[4-[2-[[6-(4-methoxyphenoxy)pyrimidin-4-yl]methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;sulfuric acid |
InChI |
InChI=1S/C24H24N4O5S.H2O4S/c1-31-18-6-8-20(9-7-18)33-22-13-17(26-15-27-22)14-25-10-11-32-19-4-2-16(3-5-19)12-21-23(29)28-24(30)34-21;1-5(2,3)4/h2-9,13,15,21,25H,10-12,14H2,1H3,(H,28,29,30);(H2,1,2,3,4) |
InChI Key |
SZYDFAFNERJCSY-UHFFFAOYSA-N |
SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC(=NC=N3)OC4=CC=C(C=C4)OC.OS(=O)(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC=NC(=C2)CNCCOC3=CC=C(C=C3)CC4C(=O)NC(=O)S4.OS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CKD-501; CKD 501; CKD501; Lobeglitazone Sulfate. trade name Duvie, Chong Kun Dang. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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